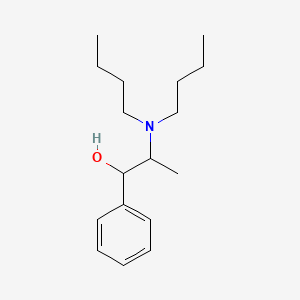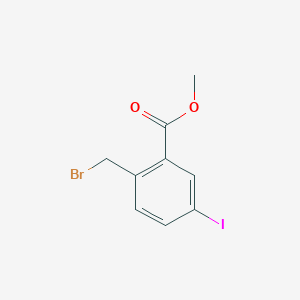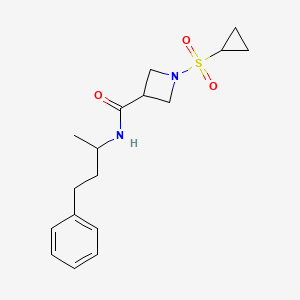![molecular formula C15H21NO5 B2436638 2-{[(Tert-butoxy)carbonyl]amino}-3-methoxy-2-phenylpropanoic acid CAS No. 1701580-75-7](/img/structure/B2436638.png)
2-{[(Tert-butoxy)carbonyl]amino}-3-methoxy-2-phenylpropanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{[(Tert-butoxy)carbonyl]amino}-3-methoxy-2-phenylpropanoic acid is a compound with the CAS Number: 1701580-75-7 . It has a molecular weight of 295.34 and is typically in powder form . The IUPAC name for this compound is 2-((tert-butoxycarbonyl)amino)-3-methoxy-2-phenylpropanoic acid .
Synthesis Analysis
The tert-butyloxycarbonyl (BOC) group is a protecting group used in organic synthesis . The BOC group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . Protection of amines can also be accomplished in acetonitrile solution using 4-dimethylaminopyridine (DMAP) as the base .Molecular Structure Analysis
The InChI code for this compound is 1S/C15H21NO5/c1-14(2,3)21-13(19)16-15(10-20-4,12(17)18)11-8-6-5-7-9-11/h5-9H,10H2,1-4H3,(H,16,19)(H,17,18) . This code provides a unique identifier for the compound and can be used to generate its molecular structure.Chemical Reactions Analysis
The BOC group can be removed from amino acids with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol . A complication may be the tendency of the tert-butyl cation intermediate to alkylate other nucleophiles; scavengers such as anisole or thioanisole may be used .Physical and Chemical Properties Analysis
This compound is typically in powder form . It has a molecular weight of 295.34 . The storage temperature is room temperature .Aplicaciones Científicas De Investigación
Enantioselective Synthesis
2-{[(Tert-butoxy)carbonyl]amino}-3-methoxy-2-phenylpropanoic acid plays a crucial role in the enantioselective synthesis of β-alanine derivatives, which are β-analogues of aromatic amino acids. This process involves electrophilic attack on enolates derived from chiral 3-acyl-1,3-oxazolidin-2-ones and subsequent introduction of nitrogen (Arvanitis et al., 1998).
Asymmetric Synthesis of Amino Acid Derivatives
It is used in the asymmetric synthesis of non-natural amino acid derivatives, such as 2-(tert-butoxycarbonylamino)-3-cyclohexyl-3-phenylpropanoic acids. This synthesis uses Evans’ auxiliary for controlling stereoselectivity via key reactions like asymmetric Michael addition and azidation (Yang et al., 2015).
Synthesis of Lipophilic Amino Acids
This compound is instrumental in synthesizing N-Boc-protected amino acids with a mesityl group, achieved through asymmetric epoxidation or aminohydroxylation as the source of chirality. The process includes several steps like ring-opening, hydrogenation, and oxidative cleavage (Medina et al., 2000).
Development of Fluorescent Amino Acid Derivatives
It is utilized in creating fluorescent amino acid derivatives, particularly useful in peptide studies. These derivatives show intense long-wave absorption and emission, making them valuable as sensitive analytical probes (Szymańska et al., 2003).
Enantioselective Synthesis in Organic Process Development
It plays a role in the enantioselective synthesis of specific cyclohexyl-hydroxypropanoic acids, starting from enantiomerically enriched compounds. This involves direct preparation of a sulfate by diol treatment with sulfuryl chloride (Alonso et al., 2005).
Synthesis of Functionalized Amino Acid Derivatives
Functionalized amino acid derivatives, synthesized using this compound, have shown potential in designing new anticancer agents. These derivatives exhibited significant in vitro cytotoxicity against human cancer cell lines (Kumar et al., 2009).
Safety and Hazards
Mecanismo De Acción
Target of Action
Compounds with similar structures have been used in the synthesis of various bioactive molecules, suggesting that this compound may interact with a wide range of biological targets .
Mode of Action
Based on its structure, it can be inferred that the tert-butoxycarbonyl (boc) group in the compound serves as a protective group for the amino function, preventing it from unwanted reactions during synthesis . The Boc group can be removed under acidic conditions, revealing the free amino group, which can then interact with its targets .
Biochemical Pathways
Compounds with similar structures have been involved in various biochemical pathways, including peptide synthesis . The presence of the phenyl and methoxy groups in the compound suggests potential involvement in aromatic interactions and hydrogen bonding, respectively, which could influence various biochemical pathways.
Pharmacokinetics
The compound’s solubility, stability, and reactivity can be influenced by its structural features, such as the boc group and the methoxy group .
Result of Action
Based on its structure, it can be inferred that the compound may play a role in the synthesis of bioactive molecules, potentially influencing cellular functions .
Action Environment
The action, efficacy, and stability of 2-{[(Tert-butoxy)carbonyl]amino}-3-methoxy-2-phenylpropanoic acid can be influenced by various environmental factors. For instance, the pH of the environment can affect the stability of the Boc group . Additionally, the compound’s reactivity and interactions with its targets can be influenced by factors such as temperature and the presence of other molecules in the environment .
Propiedades
IUPAC Name |
3-methoxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]-2-phenylpropanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO5/c1-14(2,3)21-13(19)16-15(10-20-4,12(17)18)11-8-6-5-7-9-11/h5-9H,10H2,1-4H3,(H,16,19)(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AILIGXZHNJZCDT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(COC)(C1=CC=CC=C1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1701580-75-7 |
Source


|
| Record name | 2-{[(tert-butoxy)carbonyl]amino}-3-methoxy-2-phenylpropanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 5-[(4-chlorobenzoyl)amino]-1-benzothiophene-2-carboxylate](/img/structure/B2436561.png)
![4-Chlorophenyl {6-[(2,4-dichlorophenyl)sulfanyl]-2-methyl-4-pyrimidinyl}methyl sulfide](/img/structure/B2436563.png)
![4-chloro-N-{2-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]thiophen-3-yl}-N-ethylbenzenesulfonamide](/img/structure/B2436564.png)
![3-tert-butyl-1-[4-(1H-pyrazol-1-yl)cyclohexyl]urea](/img/structure/B2436566.png)

![N-(1-cyanocycloheptyl)-2-[4-[methyl(prop-2-enyl)sulfamoyl]anilino]acetamide](/img/structure/B2436569.png)
![1,1,2,2-Tetrafluoro-6-oxaspiro[3.4]octane-5,7-dione](/img/structure/B2436570.png)
![N-[(1R,2R)-2-Aminocyclohexyl]benzamide;hydrochloride](/img/structure/B2436572.png)

![Ethyl 5-{[2-(methoxycarbonyl)phenyl]sulfanyl}-3-(4-methylphenyl)-1,2,4-triazine-6-carboxylate](/img/structure/B2436574.png)
![3-[3-(3-chloro-4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1-(3-methylphenyl)-1,4-dihydropyridazin-4-one](/img/structure/B2436576.png)
![1-(4-Methoxyphenyl)-3-[(4-methylphenyl)sulfanyl]-1-propanone](/img/structure/B2436578.png)
